Asoprisnil
描述
Molecular Structure Analysis
Asoprisnil has been studied using molecular dynamics (MD) simulations to investigate the conformational transition between inactive and active forms of progesterone receptor (PR) bound to a partial agonist . The study found that both active and inactive PR states represent energy minima separated by a barrier that can be traversed .
Chemical Reactions Analysis
Asoprisnil has been shown to down-regulate collagen synthesis in cultured human uterine leiomyoma cells through up-regulating extracellular matrix metalloproteinase inducer .
Physical And Chemical Properties Analysis
Asoprisnil has a molecular formula of C28H35NO4 and a molecular weight of 449.58 . It is a solid substance . The compound belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .
科学研究应用
Treatment of Uterine Leiomyoma
- Scientific Field : Endocrinology & Metabolism .
- Summary of Application : Asoprisnil, a selective progesterone receptor modulator (SPRM) with mixed progesterone agonist/antagonist activities, has been found to reduce uterine leiomyoma volume in a dose-dependent manner .
- Methods of Application : The study evaluated the effects of asoprisnil on cell proliferation, the expression of apoptosis-related proteins, and apoptosis in cultured human uterine leiomyoma cells and matched normal myometrial cells .
- Results : Asoprisnil decreased the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells. It increased the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreased Bcl-2 protein expression in cultured leiomyoma cells .
Treatment of Gynecological Disorders
- Scientific Field : Molecular Endocrinology .
- Summary of Application : Asoprisnil has been suggested as a therapeutic agent for the treatment of gynecological disorders such as uterine fibroids and endometriosis .
- Methods of Application : The study involved the structural and in vitro characterization of Asoprisnil .
- Results : Asoprisnil demonstrated antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay .
Control of Heavy Menstrual Bleeding (HMB)
- Scientific Field : Reproductive Medicine .
- Summary of Application : Uninterrupted treatment with asoprisnil for 12 months effectively controlled HMB and reduced fibroid and uterine volume .
- Methods of Application : The study involved the administration of asoprisnil for 12 months .
- Results : The treatment effectively controlled HMB and reduced fibroid and uterine volume with few adverse events .
Long-term Treatment of Heavy Menstrual Bleeding and Uterine Fibroids
- Scientific Field : Reproductive Medicine .
- Summary of Application : A 12-month extension study evaluated the safety and efficacy of asoprisnil in women with heavy menstrual bleeding (HMB) associated with uterine fibroids .
- Methods of Application : Women who had previously received placebo or asoprisnil 10 mg or 25 mg for 12 months in two double-blind studies entered this randomized uncontrolled extension study and received up to 12 additional months of treatment followed by 6 months of post-treatment follow-up .
- Results : Imaging studies revealed a progressive increase in endometrial thickness and cystic changes that frequently prompted invasive diagnostic procedures . However, uninterrupted treatment with asoprisnil should be avoided due to endometrial safety concerns and unknown potential long-term consequences .
Pooled Analysis of Two 12-month, Placebo-controlled, Randomized Trials
- Scientific Field : Reproductive Medicine .
- Summary of Application : A pooled analysis of two 12-month, placebo-controlled, randomized trials evaluated the safety and efficacy of asoprisnil for heavy menstrual bleeding with uterine fibroids .
- Methods of Application : Premenopausal women ≥18 years of age in North America with HMB associated with uterine fibroids were included .
- Results : In all, 90% and 93% of women in the asoprisnil 10-mg and 25-mg groups, respectively, and 35% of women in the placebo group met the primary endpoint . The primary fibroid and uterine volumes were significantly reduced from baseline through month 12 with asoprisnil 10 mg and 25 mg .
Reduction of Uterine Volume and Myoma Volume
- Scientific Field : Endocrinology & Metabolism .
- Summary of Application : Recent clinical studies with asoprisnil in patients with uterine leiomyomas demonstrated that asoprisnil reduces uterine volume and myoma volume .
- Methods of Application : The study involved the administration of asoprisnil to patients with uterine leiomyomas .
- Results : Asoprisnil was found to reduce uterine volume and myoma volume in a dose- and time-dependent manner and improve leiomyoma pressure symptoms .
Inhibition of Proliferation and Induction of Apoptosis in Cultured Human Uterine Leiomyoma Cells
- Scientific Field : Endocrinology & Metabolism .
- Summary of Application : Asoprisnil inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells .
- Methods of Application : The study evaluated the effects of asoprisnil on cell proliferation, the expression of apoptosis-related proteins, and apoptosis in cultured human uterine leiomyoma cells .
- Results : Asoprisnil decreased the number of viable cultured cells, the PCNA-positive rate, and PCNA protein expression in cultured leiomyoma cells. It increased the TUNEL-positive rate, cleaved caspase-3, and cleaved poly (adenosine 5′-diphosphate-ribose) polymerase expression and decreased Bcl-2 protein expression in cultured leiomyoma cells .
Treatment of Uterine Fibroids and Endometriosis
- Scientific Field : Molecular Endocrinology .
- Summary of Application : Asoprisnil was recently in clinical trials for treatment of uterine fibroids and endometriosis .
- Methods of Application : The study involved the structural and in vitro characterization of Asoprisnil .
- Results : Asoprisnil demonstrated antagonism, but not agonism, in a PR-B transfection assay and the T47D breast cancer cell alkaline phosphatase activity assay .
Direct Targeting of the Endometrium
- Scientific Field : Reproductive Medicine .
- Summary of Application : Asoprisnil appears to target the endometrium directly and produce amenorrhea .
- Methods of Application : The study involved the administration of asoprisnil .
- Results : Clinical data show that treatment with asoprisnil is not associated with hypo-estrogenism and bone loss .
未来方向
属性
IUPAC Name |
(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMNAFGEUJBOCE-MEQIQULJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904033 | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asoprisnil | |
CAS RN |
199396-76-4 | |
Record name | Asoprisnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asoprisnil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asoprisnil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asoprisnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASOPRISNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。